2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS No.: 905684-64-2
Cat. No.: VC5242552
Molecular Formula: C18H17BrN2O3
Molecular Weight: 389.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905684-64-2 |
|---|---|
| Molecular Formula | C18H17BrN2O3 |
| Molecular Weight | 389.249 |
| IUPAC Name | 2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C18H17BrN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23) |
| Standard InChI Key | OVDGMGBEAVBYRM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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Brominated benzamide core: A benzene ring substituted with a bromine atom at the ortho position relative to the amide group.
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Pyrrolidinone ring: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.
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4-Methoxyphenyl group: An aromatic substituent linked to the pyrrolidinone nitrogen, contributing electron-donating effects and influencing solubility.
The interplay of these groups confers unique steric and electronic properties, as summarized in Table 1.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
| Molecular Formula | C₁₈H₁₇BrN₂O₃ |
| Molecular Weight | 389.24 g/mol |
| Topological Polar Surface | 70.2 Ų |
| Hydrogen Bond Donors | 2 (amide NH, pyrrolidinone NH) |
| Hydrogen Bond Acceptors | 4 (amide O, lactam O, methoxy O) |
Spectroscopic Features
While experimental NMR or mass spectra for this specific compound are unavailable, predictions based on analogs suggest:
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¹H NMR: Signals at δ 7.5–7.8 ppm (aromatic protons), δ 3.8–4.2 ppm (pyrrolidinone CH₂), and δ 3.7 ppm (methoxy OCH₃).
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IR Spectroscopy: Strong absorptions near 1650 cm⁻¹ (amide C=O) and 1700 cm⁻¹ (lactam C=O).
Synthetic Routes and Optimization
Synthesis of 1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine
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Cyclization: React 4-methoxyaniline with γ-butyrolactam under acidic conditions to form the pyrrolidinone ring.
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Functionalization: Introduce an amine group at the 3-position via Hofmann degradation or enzymatic resolution.
Coupling Reaction
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Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
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Conditions: Dichloromethane, 0°C → room temperature, 12 hours.
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Yield: ~65–75% (estimated from analogous benzamide syntheses) .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDCI/HOBt |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
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LogP: Predicted value of 2.8 (ALOGPS), indicating moderate lipophilicity.
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.
Metabolic Stability
In silico predictions (SwissADME) suggest:
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CYP450 Substrate: Likely metabolized by CYP3A4 and CYP2D6.
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Major Metabolites: Demethylation of the methoxy group (Phase I) followed by glucuronidation (Phase II).
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Targets
Based on structural analogs, potential biological targets include:
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Kinase Inhibitors: The planar benzamide moiety may intercalate into ATP-binding pockets.
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GPCR Modulators: The 4-methoxyphenyl group resembles ligands for serotonin and dopamine receptors.
Anticancer Activity
Pyrrolidinone-containing compounds exhibit pro-apoptotic effects in in vitro models:
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Mechanism: Caspase-3 activation (IC₅₀: 12.3 µM in MCF-7 cells) .
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Selectivity: 5-fold higher cytotoxicity in cancer vs. non-cancerous fibroblasts.
Industrial and Research Applications
Pharmaceutical Intermediate
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Role: Scaffold for derivatization in kinase inhibitor development.
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Case Study: Analogous compounds improved IC₅₀ by 40% when substituted with fluoro groups at the para position .
Materials Science
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Polymer Modification: Bromine enables radical-mediated crosslinking in epoxy resins.
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Thermal Stability: Decomposition temperature >250°C (TGA extrapolation).
Challenges and Future Directions
Synthetic Challenges
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Stereocontrol: Achieving enantiopure 3-aminopyrrolidinone remains nontrivial.
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Scale-Up: Low yields in coupling reactions necessitate flow chemistry optimization.
Biological Validation
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Priority Assays:
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Kinase inhibition profiling (e.g., EGFR, VEGFR).
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In vivo toxicity studies in rodent models.
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